molecular formula C6H4BrClN2O B11873568 (NZ)-N-[(6-bromo-2-chloropyridin-3-yl)methylidene]hydroxylamine

(NZ)-N-[(6-bromo-2-chloropyridin-3-yl)methylidene]hydroxylamine

Cat. No.: B11873568
M. Wt: 235.46 g/mol
InChI Key: SQQIXMTXOUWODS-OQFOIZHKSA-N
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Description

6-Bromo-2-chloronicotinaldehyde oxime: is a halogenated heterocyclic compound with the molecular formula C6H4BrClN2O and a molecular weight of 235.47 g/mol . This compound is characterized by the presence of both bromine and chlorine atoms attached to a nicotinaldehyde oxime structure, making it a valuable intermediate in various chemical syntheses and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-chloronicotinaldehyde oxime typically involves the following steps:

    Bromination: The starting material, 2-chloronicotinaldehyde, is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Oximation: The brominated product is then treated with hydroxylamine hydrochloride in the presence of a base such as sodium acetate or pyridine. This step converts the aldehyde group into an oxime, resulting in the formation of 6-Bromo-2-chloronicotinaldehyde oxime.

Industrial Production Methods: Industrial production of 6-Bromo-2-chloronicotinaldehyde oxime follows similar synthetic routes but may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity. Large-scale production may also incorporate continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-chloronicotinaldehyde oxime undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Reduction Reactions: The oxime group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The oxime group can be oxidized to a nitroso or nitro group using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), and catalysts like palladium or copper.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride, solvents like ethanol or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate, solvents like water or acetic acid.

Major Products:

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

    Reduction: 6-Bromo-2-chloronicotinaldehyde amine.

    Oxidation: 6-Bromo-2-chloronicotinaldehyde nitroso or nitro derivatives.

Scientific Research Applications

6-Bromo-2-chloronicotinaldehyde oxime has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a building block for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 6-Bromo-2-chloronicotinaldehyde oxime depends on its specific application and target. In biological systems, it may interact with enzymes, receptors, or other molecular targets, leading to various biochemical effects. The oxime group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the presence of halogen atoms can influence its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

  • 3-Bromo-4,5-dimethoxybenzaldehyde oxime
  • 4-Bromo-2-cyanobenzaldehyde
  • 3-Bromo-4-butoxy-5-methoxybenzaldehyde

Comparison: 6-Bromo-2-chloronicotinaldehyde oxime is unique due to the presence of both bromine and chlorine atoms on the nicotinaldehyde oxime structure. This dual halogenation can enhance its reactivity and provide distinct chemical properties compared to similar compounds. For example, the presence of both bromine and chlorine can influence its solubility, stability, and interaction with other molecules, making it a valuable intermediate in various chemical syntheses and research applications .

Properties

Molecular Formula

C6H4BrClN2O

Molecular Weight

235.46 g/mol

IUPAC Name

(NZ)-N-[(6-bromo-2-chloropyridin-3-yl)methylidene]hydroxylamine

InChI

InChI=1S/C6H4BrClN2O/c7-5-2-1-4(3-9-11)6(8)10-5/h1-3,11H/b9-3-

InChI Key

SQQIXMTXOUWODS-OQFOIZHKSA-N

Isomeric SMILES

C1=CC(=NC(=C1/C=N\O)Cl)Br

Canonical SMILES

C1=CC(=NC(=C1C=NO)Cl)Br

Origin of Product

United States

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